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molecular formula C17H21N3O3 B1462260 Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate CAS No. 1187890-40-9

Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate

Cat. No. B1462260
M. Wt: 315.37 g/mol
InChI Key: JBOLPJWZEGJXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039463B2

Procedure details

DIEA (527 mg, 4.07 mmol), HOBt (322 mg, 2.45 mmol), EDCI.HCl (302 m, 1.5 mmol) and piperazine-1-carboxylic acid tert-butyl ester (456 mg, 2.45 mmol) were added to a stirred solution of 3-cyano-benzoicacid (300 mg, 2.03 mmol) in DMF (3 mL) and the resulting mixture was stirred at ambient temperature overnight. The reaction mixture was then diluted with water and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over Na2SO4, and concentrated under reduced pressure to afford 590 mg (92%) of 4-(3-cyano-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester.
Name
Quantity
527 mg
Type
reactant
Reaction Step One
Name
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.[C:32]([O:36][C:37]([N:39]1[CH2:44][CH2:43][NH:42][CH2:41][CH2:40]1)=[O:38])([CH3:35])([CH3:34])[CH3:33].[C:45]([C:47]1[CH:48]=[C:49]([CH:53]=[CH:54][CH:55]=1)[C:50](O)=[O:51])#[N:46]>CN(C=O)C.O>[C:32]([O:36][C:37]([N:39]1[CH2:44][CH2:43][N:42]([C:50](=[O:51])[C:49]2[CH:53]=[CH:54][CH:55]=[C:47]([C:45]#[N:46])[CH:48]=2)[CH2:41][CH2:40]1)=[O:38])([CH3:35])([CH3:33])[CH3:34] |f:2.3|

Inputs

Step One
Name
Quantity
527 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
322 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.5 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
456 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
300 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC(=CC=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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